molecular formula C23H20O B12540745 1-[2-(5-Methoxy-2-methyl-1H-inden-3-yl)ethenyl]azulene CAS No. 652142-09-1

1-[2-(5-Methoxy-2-methyl-1H-inden-3-yl)ethenyl]azulene

Cat. No.: B12540745
CAS No.: 652142-09-1
M. Wt: 312.4 g/mol
InChI Key: UNAJKZCDZTVIHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[2-(5-Methoxy-2-methyl-1H-inden-3-yl)ethenyl]azulene is a complex organic compound that features a unique structure combining an indene and azulene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(5-Methoxy-2-methyl-1H-inden-3-yl)ethenyl]azulene typically involves multiple steps, starting with the preparation of the indene and azulene precursors. The indene moiety can be synthesized through a Fischer indole cyclization reaction, which involves the cyclization of a hydrazone intermediate in the presence of glacial acetic acid and concentrated hydrochloric acid . The azulene moiety can be synthesized through a series of reactions involving the formation of a tetrahydrofuran intermediate .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to improve yield and purity, as well as developing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-[2-(5-Methoxy-2-methyl-1H-inden-3-yl)ethenyl]azulene can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-[2-(5-Methoxy-2-methyl-1H-inden-3-yl)ethenyl]azulene is not well-understood, but it is likely to involve interactions with specific molecular targets and pathways. For example, the compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[2-(5-Methoxy-2-methyl-1H-inden-3-yl)ethenyl]azulene is unique due to its combination of an indene and azulene moiety, which may confer distinct chemical and biological properties compared to other indole derivatives.

Properties

CAS No.

652142-09-1

Molecular Formula

C23H20O

Molecular Weight

312.4 g/mol

IUPAC Name

1-[2-(6-methoxy-2-methyl-3H-inden-1-yl)ethenyl]azulene

InChI

InChI=1S/C23H20O/c1-16-14-19-10-12-20(24-2)15-23(19)21(16)13-11-18-9-8-17-6-4-3-5-7-22(17)18/h3-13,15H,14H2,1-2H3

InChI Key

UNAJKZCDZTVIHJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(C1)C=CC(=C2)OC)C=CC3=C4C=CC=CC=C4C=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.